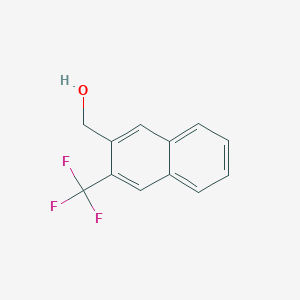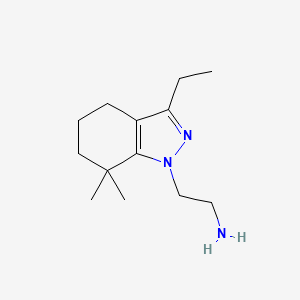
2-(Trifluoromethyl)naphthalene-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluorometil)naftaleno-3-metanol es un compuesto orgánico caracterizado por la presencia de un grupo trifluorometil unido a un anillo de naftaleno, con un grupo metanol en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Trifluorometil)naftaleno-3-metanol normalmente implica la trifluorometilación de derivados del naftaleno. Un método común es la reacción de 2-(Trifluorometil)naftaleno con formaldehído en presencia de una base para introducir el grupo metanol en la posición 3 . Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para asegurar un alto rendimiento y pureza del producto.
Métodos de producción industrial
La producción industrial de 2-(Trifluorometil)naftaleno-3-metanol puede implicar procesos de trifluorometilación a gran escala utilizando equipos especializados para manejar los reactivos y controlar las condiciones de reacción. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Trifluorometil)naftaleno-3-metanol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo metanol puede oxidarse para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto puede reducirse para formar diferentes derivados con grupos funcionales alterados.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos con diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos o los nucleófilos se pueden utilizar en condiciones apropiadas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo metanol puede producir ácido 2-(Trifluorometil)naftaleno-3-carboxílico, mientras que las reacciones de sustitución pueden producir una variedad de derivados de naftaleno sustituidos con trifluorometil .
Aplicaciones Científicas De Investigación
2-(Trifluorometil)naftaleno-3-metanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso en el desarrollo de medicamentos, particularmente por su potencial para mejorar las propiedades farmacocinéticas de los agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-(Trifluorometil)naftaleno-3-metanol implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometil puede mejorar la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. Esta propiedad es particularmente valiosa en el diseño de fármacos, donde puede mejorar la biodisponibilidad y la eficacia de los agentes terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
2-(Trifluorometil)naftaleno: Carece del grupo metanol pero comparte la sustitución de trifluorometil en el anillo de naftaleno.
3-(Trifluorometil)naftaleno-2-metanol: Estructura similar pero con diferentes posiciones de los grupos trifluorometil y metanol.
2-(Trifluorometil)fenilmetanol: Contiene un anillo fenilo en lugar de un anillo de naftaleno.
Singularidad
La combinación de estos grupos funcionales proporciona un conjunto distinto de propiedades que se pueden aprovechar en varios contextos científicos e industriales .
Propiedades
Fórmula molecular |
C12H9F3O |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
[3-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-6,16H,7H2 |
Clave InChI |
RWBIHMJFBNKFPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)





![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)


